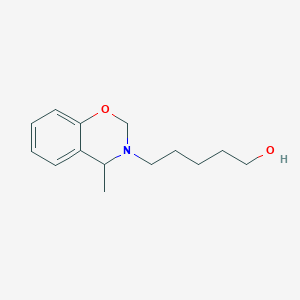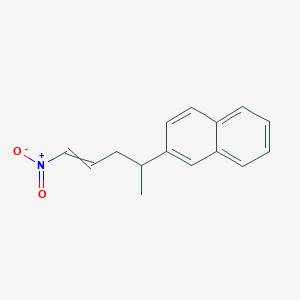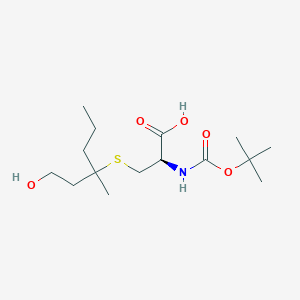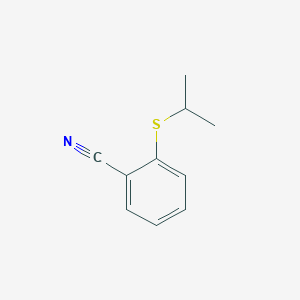![molecular formula C18H20Cl2N2O B12611000 1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine CAS No. 918161-23-6](/img/structure/B12611000.png)
1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class of chemicals. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methoxyphenyl and a 4-chlorophenyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological and psychiatric disorders.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been shown to have affinity for multiple neurotransmitter receptor binding sites in the human brain, including the 5-HT2c serotonin receptor . This interaction leads to various physiological effects, such as modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound is a major metabolite of certain antidepressant medications and shares structural similarities with the target compound.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Known for its potent dopamine transporter ligand activity, this compound is related to the target compound but has different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
918161-23-6 |
|---|---|
Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)-(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2O/c1-23-17-7-4-14(12-16(17)20)18(22-10-8-21-9-11-22)13-2-5-15(19)6-3-13/h2-7,12,18,21H,8-11H2,1H3 |
InChI Key |
HPFUJWLGTWQWFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Cl)N3CCNCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)

![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)

![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)




![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
